2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
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Overview
Description
2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenoxy group, a piperidinyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(propan-2-yl)phenol with 1-(propan-2-yl)piperidine in the presence of a suitable base to form the intermediate 4-(propan-2-yl)phenoxy-1-(propan-2-yl)piperidine. This intermediate is then reacted with propanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient scaling up of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
- {4-[2-(propan-2-yl)phenoxy]phenyl}methanol
- 4-(2-phenylpropan-2-yl)phenol
Uniqueness
2-[4-(propan-2-yl)phenoxy]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)17-6-8-19(9-7-17)24-16(5)20(23)21-18-10-12-22(13-11-18)15(3)4/h6-9,14-16,18H,10-13H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRZCFXLLCPJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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